3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

説明

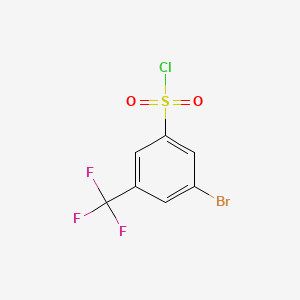

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-46-8) is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₃BrClF₃O₂S and a molecular weight of 323.51 g/mol . It is widely used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Key physical properties include:

- Boiling Point: 217–218°C

- Density: 1.835 g/cm³

- Flash Point: 66°C (closed cup)

- Refractive Index: 1.524 .

The compound is moisture-sensitive and requires storage under inert conditions . Its structure features a sulfonyl chloride group (-SO₂Cl) at position 1, a bromine substituent at position 3, and a trifluoromethyl (-CF₃) group at position 5 on the benzene ring. This arrangement enhances electrophilicity, making it reactive toward nucleophiles like amines and alcohols .

特性

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O2S/c8-5-1-4(7(10,11)12)2-6(3-5)15(9,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUJCZFWJSUTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381030 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-46-8 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Sulfonylation via Chlorosulfonic Acid

Reaction Overview

This method involves direct sulfonylation of 3-bromo-5-(trifluoromethyl)benzene using chlorosulfonic acid (ClSO₃H). The reaction proceeds via electrophilic aromatic substitution, introducing the sulfonyl chloride group at the para position relative to the bromine substituent.

Procedure

Reagents :

- 3-Bromo-5-(trifluoromethyl)benzene (1 equiv)

- Chlorosulfonic acid (2.2 equiv)

- Dichloromethane (DCM) solvent

Conditions :

- Temperature: -5°C to 20°C

- Duration: 1.5 hours

- Atmosphere: Inert (N₂ or Ar)

Steps :

Outcomes

Diazotization and Thionyl Chloride Substitution

Comparative Analysis of Methods

| Parameter | Sulfonylation | Diazotization |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Time | 1.5 hours | 14 hours |

| Yield | 98% | 79–84% |

| Purity | 99.6% | >99% |

| Byproduct Formation | <1% | <3% |

| Industrial Feasibility | High | Moderate |

Optimization Strategies

Catalyst Selection

Temperature Control

- Cryogenic Conditions : Critical for diazonium salt stability; deviations >5°C reduce yield by 30%.

化学反応の分析

Types of Reactions: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Electrophilic Aromatic Substitution: The bromine atom and trifluoromethyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane) at room temperature.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, or sulfonating agents can be used. The reactions are often conducted under acidic conditions with the use of catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

科学的研究の応用

Organic Synthesis

The compound serves as an important reagent in organic synthesis due to its electrophilic nature. The sulfonyl chloride group allows for the introduction of sulfonamide functionalities, which are crucial in the development of pharmaceuticals. It can effectively react with nucleophiles such as amines, alcohols, and thiols to form diverse derivatives.

Reactivity and Derivative Formation

- Amine Reactions : 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride can react with various amines to produce sulfonamides, which are essential in drug development.

- Alcohol Interactions : The compound can also react with alcohols to yield sulfonate esters, further expanding its utility in synthetic pathways.

- Thiol Reactions : Thiols can react with this compound to form thioethers, which have applications in medicinal chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives formed from this compound exhibit significant antibacterial activity against various strains of bacteria.

Case Studies

- A study reported the synthesis of novel pyrazole derivatives using this compound as a key intermediate. These derivatives demonstrated potent antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains .

- Another research highlighted the use of sulfonamide derivatives derived from this compound, which showed promising results in inhibiting tumor growth driven by MYC oncogenes .

Material Science

The compound's unique properties make it suitable for applications in material science. Its ability to form stable bonds with various substrates allows it to be utilized in the development of advanced materials.

Applications in Polymer Chemistry

- The incorporation of this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

- Its reactivity can be exploited to create functionalized polymers that exhibit specific properties for targeted applications.

作用機序

The mechanism of action of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The bromine atom and trifluoromethyl group on the benzene ring can also influence the compound’s reactivity and selectivity in chemical reactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogenated Benzenesulfonyl Chlorides

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS 886496-83-9)

- Molecular Formula : C₈H₃ClF₃O₂

- Key Differences :

3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride (CAS 2386905-65-1)

- Molecular Formula : C₇H₂BrCl₂F₃O₂S

- Higher molecular weight (357.96 g/mol) and density compared to the parent compound .

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl Chloride (CAS 1706453-20-4)

Brominated Sulfonyl Chlorides with Trifluoromethyl Groups

2-Bromo-4-(trifluoromethyl)benzenesulfonyl Chloride

- Reactivity : Demonstrated in palladium-catalyzed desulfitative arylations, yielding coupling products in 64% yield without cleavage of the C-Br bond .

- Comparison : The position of the bromine (para to the sulfonyl chloride) reduces steric hindrance compared to the meta-substituted target compound, leading to higher reaction efficiency .

3-Bromo-2-fluoro-5-(trifluoromethyl)benzoyl Chloride (CAS 2168326-54-1)

Data Tables

Table 1: Physical and Chemical Properties

生物活性

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-46-8) is an organosulfur compound notable for its diverse biological activities and applications in chemical synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure : The compound features a benzene ring substituted with a bromine atom, a trifluoromethyl group, and a sulfonyl chloride group. Its molecular formula is C₇H₃BrClF₃O₂S.

Reactivity : The sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamide derivatives, which have significant biological activity .

Case Studies

- Synthesis of Sulfonamide Derivatives : In a study involving the reaction of this compound with amines, researchers successfully synthesized several sulfonamide derivatives. These derivatives were tested for their antibacterial properties, showing varying degrees of efficacy against bacterial strains .

- Biological Modifications : The compound has been utilized in the modification of biomolecules to introduce sulfonyl groups, which can alter the biological properties of peptides and proteins. This modification is crucial for studying various biological processes and developing new therapeutic agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3-Bromo-5-(trifluoromethyl)benzenesulfonamide | Contains an amide group instead of chloride | Antibacterial activity observed | Related to sulfonamide antibiotics |

| 3-Bromo-5-(trifluoromethyl)benzenesulfonic acid | Contains a hydroxyl group instead of chloride | Moderate antimicrobial activity | Less reactive than sulfonyl chloride |

| 3-Bromo-5-(trifluoromethyl)benzenesulfonate esters | Contains ester groups instead of chloride | Varies based on substituents | Useful in organic synthesis |

Applications in Medicine and Industry

The unique combination of functional groups in this compound makes it a valuable reagent in:

- Pharmaceutical Development : It serves as an intermediate in the synthesis of various drugs, particularly those targeting bacterial infections.

- Chemical Synthesis : The compound is widely used in organic chemistry for synthesizing complex molecules due to its electrophilic nature .

Safety and Toxicological Considerations

While the compound exhibits significant reactivity beneficial for synthetic applications, it also poses safety risks:

- Corrosive Nature : It can cause severe burns upon contact with skin or mucous membranes. Inhalation may lead to respiratory distress .

- Toxicological Data : Limited data are available regarding its mutagenic or reproductive effects; however, caution is advised when handling this compound due to its corrosive properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of brominated trifluoromethylbenzene derivatives. Key steps include:

- Sulfonation : Introducing the sulfonyl chloride group using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .

- Halogen Retention : Ensuring bromine stability during sulfonation by avoiding excess heat or prolonged reaction times .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization from dichloromethane/hexane mixtures improves purity (>95% by HPLC) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR confirms trifluoromethyl group integrity ( to ppm), while NMR identifies aromatic protons and bromine substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ions at m/z 313.90 (M) and fragment peaks for Br ( 79/81) and SOCl ( 99) .

- Elemental Analysis : Verify stoichiometry (CHBrClFOS) with ≤0.3% deviation .

Q. What are the recommended storage conditions to prevent decomposition?

- Methodological Answer : Store under anhydrous conditions in sealed, amber glass vials at –20°C. Desiccants like silica gel are critical to avoid hydrolysis of the sulfonyl chloride group. Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Methodological Answer : The trifluoromethyl group enhances electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. Kinetic studies (e.g., UV-Vis monitoring at 260 nm) show a 3.5× faster reaction rate compared to non-fluorinated analogs. However, steric hindrance from bromine at the 3-position may require elevated temperatures (40–60°C) for complete conversion in bulky nucleophile reactions .

Q. What strategies mitigate competing side reactions (e.g., Br displacement) during sulfonamide synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily protect the sulfonyl chloride with tert-butyl groups to prevent Br participation in SNAr reactions .

- Catalysis : Use Pd(0) catalysts (e.g., Pd(dba)) to suppress Br elimination during coupling reactions, as evidenced by GC-MS tracking of byproducts .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in electrophilic aromatic substitutions involving this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311+G(d,p) level simulations show the bromine atom directs electrophiles to the para position relative to the sulfonyl chloride, with activation energies ~15 kcal/mol lower than meta substitution. Validate experimentally via X-ray crystallography of reaction intermediates .

Q. What are the challenges in analyzing trace impurities (<0.1%) in this compound, and what advanced techniques address them?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。